4,4-Difluoro-1-propylpiperidine physical and chemical properties
4,4-Difluoro-1-propylpiperidine physical and chemical properties
An In-depth Technical Guide to 4,4-Difluoro-1-propylpiperidine: Properties, Synthesis, and Characterization
Introduction
4,4-Difluoro-1-propylpiperidine is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it provides a unique building block for creating novel chemical entities. The introduction of the gem-dinal fluorine group at the 4-position of the piperidine ring imparts distinct physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and basicity (pKa). These modulations are critical for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide serves as a comprehensive technical resource for scientists, providing an in-depth analysis of the physical and chemical properties of 4,4-Difluoro-1-propylpiperidine. It details a robust synthetic protocol, outlines expected spectroscopic signatures for structural verification, and discusses critical safety and handling procedures. The insights presented herein are grounded in established chemical principles and data from closely related analogues, offering a predictive framework for researchers working with this compound. The strategic incorporation of fluorinated motifs, such as the 4,4-difluoropiperidine core, is a key strategy in the development of next-generation therapeutics, including dopamine D4 receptor and orexin receptor antagonists.[1][2]
Molecular Structure and Identification
The fundamental structure of 4,4-Difluoro-1-propylpiperidine consists of a central piperidine ring with two fluorine atoms attached to the fourth carbon atom and a propyl group attached to the nitrogen atom.
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IUPAC Name: 4,4-difluoro-1-propylpiperidine
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Molecular Formula: C₈H₁₅F₂N
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Molecular Weight: 163.21 g/mol
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CAS Number: Not assigned. The parent compound, 4,4-Difluoropiperidine, is registered under CAS Number 21987-29-1.[3]
Caption: Molecular structure of 4,4-Difluoro-1-propylpiperidine.
Physical and Chemical Properties
While experimental data for 4,4-Difluoro-1-propylpiperidine is not extensively published, its properties can be reliably predicted based on the well-characterized parent compound, 4,4-Difluoropiperidine, and the known effects of N-alkylation.
Predicted Physical Properties
The addition of a propyl group to the nitrogen of 4,4-difluoropiperidine is expected to increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and vapor pressure.
| Property | 4,4-Difluoropiperidine (Parent Compound) | 4,4-Difluoro-1-propylpiperidine (Predicted) |
| Molecular Weight | 121.13 g/mol [3][4] | 163.21 g/mol |
| Boiling Point | 114.3 ± 40.0 °C at 760 mmHg[4][5] | Higher; approx. 150-170 °C |
| Density | 1.1 ± 0.1 g/cm³[4][5] | Slightly lower; approx. 1.0 g/cm³ |
| Form | Liquid at room temperature[4] | Liquid at room temperature |
| pKa (Basic) | 8.5[3] | Slightly higher; approx. 8.8-9.2 |
| Vapor Pressure | 20.0 ± 0.2 mmHg at 25°C[4] | Lower |
| Flash Point | 22.9 ± 27.3 °C[4] | Higher |
Chemical Reactivity and Stability
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Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule a Brønsted-Lowry base. The pKa is expected to be slightly higher than that of the parent secondary amine due to the electron-donating inductive effect of the propyl group. It will readily react with acids to form the corresponding ammonium salts.
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Stability: The C-F bonds are exceptionally strong, making the gem-dinal fluorine motif highly stable under most chemical conditions. The piperidine ring is also saturated and generally unreactive towards electrophiles or nucleophiles unless activated.
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Reactivity: The tertiary amine is the primary site of reactivity. It can undergo quaternization reactions with alkyl halides and act as a nucleophile or a non-nucleophilic base in various organic transformations.
Proposed Synthesis Protocol: N-Alkylation
The most direct and efficient method for preparing 4,4-Difluoro-1-propylpiperidine is through the N-alkylation of 4,4-Difluoropiperidine with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: Workflow for the synthesis of 4,4-Difluoro-1-propylpiperidine.
Step-by-Step Methodology
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4-Difluoropiperidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a suitable polar aprotic solvent such as acetonitrile (CH₃CN).
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Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1 eq) to the stirring suspension at room temperature.
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Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of solvent.
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Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 4,4-Difluoro-1-propylpiperidine.
Spectroscopic Analysis and Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data.
| Technique | Predicted Spectroscopic Features |
| ¹H NMR | Propyl Group: Triplet (δ ~0.9 ppm, 3H, -CH₃), Sextet (δ ~1.5 ppm, 2H, -CH₂-CH₃), Triplet (δ ~2.4 ppm, 2H, N-CH₂-). Piperidine Ring: Multiplets for the four sets of non-equivalent methylene protons (δ ~2.0-2.8 ppm, 8H). |
| ¹³C NMR | Propyl Group: Signals at approx. δ 11, 20, and 58 ppm. Piperidine Ring: Signals for C2/C6 and C3/C5. C4 Carbon: A characteristic triplet (due to ¹JCF coupling) centered around δ 120-125 ppm. |
| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on H-F coupling) is expected, as both fluorine atoms are chemically equivalent. |
| Mass Spec (MS) | Expected Molecular Ion (M⁺): m/z = 163.12. Common fragmentation patterns would involve the loss of the propyl group or parts of the piperidine ring. |
| IR Spectroscopy | C-H stretching (2850-3000 cm⁻¹), C-N stretching (~1100 cm⁻¹), and strong C-F stretching (1000-1200 cm⁻¹). |
Protocol: NMR Sample Preparation and Acquisition
This protocol is based on standard methodologies for small molecule characterization.[6]
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Sample Preparation: Accurately weigh ~10-20 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.
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¹H NMR Acquisition: Acquire a proton spectrum using a standard single-pulse experiment. Ensure adequate spectral width to cover the expected chemical shift range (0-10 ppm).
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¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
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¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This experiment is highly sensitive and requires a spectrometer equipped with a fluorine-capable probe.
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Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Safety, Handling, and Storage
Given the hazard profile of the parent compound, 4,4-Difluoropiperidine, and its hydrochloride salt, strict safety protocols must be followed.[3]
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Hazard Assessment: The target compound should be treated as harmful if swallowed, inhaled, or in contact with skin.[3] It is also expected to be a skin and serious eye irritant.[3][7]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]
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Engineering Controls: All handling of the compound, especially when volatile or during heating, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
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First Aid:
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Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
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Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
References
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PubChem. 4,4-Difluoropiperidine. [Online] Available at: [Link]
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PubChem. (4,4-Difluoropiperidin-1-yl)[5-(1-isopropyl-piperidin-4-yloxy)-1H-indol-2-yl]methanone. [Online] Available at: [Link]
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Chemsrc. 4,4-Difluoropiperidine | CAS#:21987-29-1. [Online] Available at: [Link]
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PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Online] Available at: [Link]
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PubChem. (S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid. [Online] Available at: [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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DTIC. Piperidine Synthesis. [Online] Available at: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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PubChem. Tris(2-ethylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate. [Online] Available at: [Link]
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PubChem. Distillates (coal), solvent-refining (SRC), recycle. [Online] Available at: [Link]
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ScienceDirect. Formal synthesis of the piperidine alkaloid (±)-prosophylline using polymer-supported dihydro-2H-pyridin-3-one. [Online] Available at: [Link]
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PubChem. 2-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione. [Online] Available at: [Link]
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ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Online] Available at: [Link]
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Cheméo. Chemical Properties of 3-Pentanol, 2,4-dimethyl- (CAS 600-36-2). [Online] Available at: [Link]
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